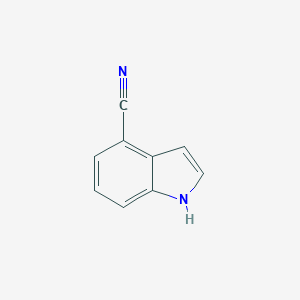
4-Cyanoindole
Cat. No. B094445
Key on ui cas rn:
16136-52-0
M. Wt: 142.16 g/mol
InChI Key: CEUFGDDOMXCXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04378368
Procedure details


Two grams of 4-cyanoindole, prepared by the method of Uhle J.A.C.S., 71, 761 (1949), were dissolved in 20 ml of anhydrous ether. 15 Milliliters of a 20% solution of diisobutylaluminum hydride (DiBAl) in hexane were added in dropwise fashion. The reaction mixture was stirred at room temperature for about 30 minutes and then heated to refluxing temperature for about three hours. The reaction mixture was then cooled and 10 ml of a 4:1 dioxane-water solution added with stirring over a period of five minutes. 30 Milliliters of 1 N HCl were added over a 30 minute period with stirring. The aqueous mixture was extracted with several portions of ethyl acetate and the ethyl acetate extracts combined. The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride and were then dried. Evaporation of the solvent yielded 2.24 g of 4-formylindole. 4-Formylindole was purified by chromatography over Florisil using a hexane-ether solvent mixture (2:1) as the eluant. Recrystallization of the chromatographed 4-formylindole from an ether-hexane solvent mixture yielded yellow needles of 4-formylindole melting at 136°-137° C. Infrared spectrum; peak at 1670 cm-1 ; nmr (D6 acetone) δ 10.35 (s, 1H, CHO), 7.2-7.9 (m, 6H, Ar.); mass spectrum; molecular ion at 145.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2)#N.[H-].C([Al+]CC(C)C)C(C)C.[O:22]1CCOCC1.O.Cl>CCOCC.CCCCCC>[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2)=[O:22] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C2C=CNC2=CC=C1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for about 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing temperature for about three hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring over a period of five minutes
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with several portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C2C=CNC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.24 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

